An In-depth Technical Guide to 3,6-Dibromopyridazine: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 3,6-Dibromopyridazine: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural features, and key synthetic applications of 3,6-Dibromopyridazine. It is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis, and highlights its role as a precursor in the development of targeted therapeutic agents, particularly cyclin-dependent kinase (CDK) inhibitors.
Chemical Structure and Identification
3,6-Dibromopyridazine is a halogenated pyridazine (B1198779) derivative with the two bromine atoms located at the 3 and 6 positions of the pyridazine ring. This symmetrical substitution pattern significantly influences its reactivity and makes it a versatile intermediate for further chemical modifications.
Table 1: Structural and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,6-dibromopyridazine[1] |
| Molecular Formula | C₄H₂Br₂N₂[1][2][3] |
| SMILES | C1=C(C(=NN=C1)Br)Br |
| InChI Key | VQAFMTSSCUETHA-UHFFFAOYSA-N[1] |
| CAS Number | 17973-86-3[1][2][3] |
Physicochemical Properties
The physical and chemical properties of 3,6-Dibromopyridazine are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.
Table 2: Physicochemical Properties of 3,6-Dibromopyridazine
| Property | Value | Source |
| Molecular Weight | 237.88 g/mol | [1][2][3] |
| Appearance | White to pale yellow solid | |
| Melting Point | 116-117 °C | |
| Boiling Point | 327.5 ± 22.0 °C at 760 mmHg | |
| Density | 2.197 ± 0.06 g/cm³ | |
| Solubility | Insoluble in water, soluble in polar organic solvents. | [4] |
Synthesis of 3,6-Dibromopyridazine: Experimental Protocols
The synthesis of 3,6-Dibromopyridazine is typically achieved through a two-step process starting from maleic anhydride (B1165640). The following is a detailed experimental protocol for its preparation.[5]
Step 1: Synthesis of Maleic Hydrazide
-
To a solution of hydrazine (B178648) monohydrate (64% v/v, 1.2 mL, 16 mmol) in water (11 mL), add maleic anhydride (2.00 g).
-
Heat the resulting slurry to reflux in a preheated oil bath until the reaction mixture becomes homogeneous.
-
Continue refluxing for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (5 mL) to induce precipitation.
-
Isolate the precipitate by filtration.
-
Wash the collected solid with water (3 x 5 mL).
Step 2: Bromination of Maleic Hydrazide
-
In a flask, combine maleic hydrazide (1.00 g) with freshly distilled phosphorus oxybromide (POBr₃) (5.73 g, 20.0 mmol).
-
Heat the homogeneous solution to 100°C in a preheated oil bath.
-
Maintain the temperature for 3 hours.
-
Pour the reaction mixture over a slurry of ice/water (approximately 50 mL).
-
Cool the mixture to 0°C.
-
Adjust the pH to approximately 10 by adding 10 M aqueous NaOH at 0°C, which will cause a precipitate to form.
-
Isolate the precipitate by filtration.
-
Wash the solid with water (3 x 10 mL) to yield 3,6-Dibromopyridazine.
Role in Medicinal Chemistry: A Precursor to Bioactive Molecules
3,6-Dibromopyridazine is not typically a pharmacologically active molecule itself. Instead, its significance lies in its utility as a versatile scaffold for the synthesis of more complex molecules with therapeutic potential. The two bromine atoms provide reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups to modulate the biological activity of the final compound.
Application in the Synthesis of CDK2 Inhibitors
A notable application of the pyridazine core, for which 3,6-Dibromopyridazine is a key starting material, is in the development of cyclin-dependent kinase 2 (CDK2) inhibitors.[6][7][8] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[8] Therefore, inhibiting CDK2 is a promising strategy for cancer therapy.
The general synthetic approach involves the sequential displacement of the two halogen atoms on the pyridazine ring with different amine-containing moieties. This allows for the creation of a library of 3,6-disubstituted pyridazine derivatives that can be screened for their inhibitory activity against CDK2.
Safety and Handling
3,6-Dibromopyridazine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3,6-Dibromopyridazine is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined structure and predictable reactivity make it an ideal starting material for the construction of diverse molecular architectures. The continued exploration of its synthetic utility is expected to lead to the discovery of novel therapeutic agents and advanced materials.
References
- 1. 3,6-Dibromopyridazine | C4H2Br2N2 | CID 248852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 17973-86-3 CAS MSDS (3,6-Dibromopyridazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
